H-Glu(Ome)-Nh2 HCl
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Overview
Description
H-Glu(Ome)-Nh2 HCl, also known as L-glutamine methyl ester hydrochloride, is a derivative of the amino acid glutamine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(Ome)-Nh2 HCl typically involves the esterification of glutamine. One common method is the reaction of L-glutamine with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester hydrochloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu(Ome)-Nh2 HCl undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often conducted in organic solvents such as dichloromethane.
Major Products Formed
Hydrolysis: L-glutamine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-Glu(Ome)-Nh2 HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Glu(Ome)-Nh2 HCl involves its conversion to L-glutamine in the body. L-glutamine plays a crucial role in various metabolic pathways, including protein synthesis, nitrogen transport, and immune function . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
L-glutamine: The parent amino acid, widely used in research and clinical applications.
L-glutamine ethyl ester hydrochloride: Another ester derivative with similar properties but different pharmacokinetics.
L-glutamine methyl ester monohydrochloride: A closely related compound with similar applications.
Uniqueness
H-Glu(Ome)-Nh2 HCl is unique due to its specific esterification, which enhances its solubility and stability compared to L-glutamine. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .
Biological Activity
H-Glu(Ome)-Nh2 HCl, also known as glutamic acid dimethyl ester hydrochloride, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its ability to influence various biological pathways and its utility in peptide synthesis and drug development. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 23150-65-4
- Molecular Formula : C₇H₁₄ClNO₄
- Molecular Weight : 211.643 g/mol
- Melting Point : 89-90°C
- Density : 1.129 g/cm³
This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and its role in peptide synthesis. As a glutamic acid derivative, it may enhance synaptic transmission and neuroplasticity due to the involvement of glutamate in these processes. The compound's ester form allows for increased lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Pharmacological Effects
-
Neurotransmission Modulation :
- Glutamic acid is a principal excitatory neurotransmitter in the central nervous system (CNS). This compound may modulate synaptic plasticity and cognitive functions.
- Studies indicate that derivatives of glutamic acid can influence learning and memory processes by enhancing long-term potentiation (LTP) .
- Antifungal Activity :
- Peptide Synthesis :
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of glutamic acid derivatives, including this compound, on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and enhanced cell viability compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases .
Study 2: Antifungal Efficacy
In a comparative study examining various amino acid esters for antifungal activity, this compound was tested against Rhizoctonia solani and Sclerotinia sclerotiorum. The compound exhibited significant antifungal effects with inhibition zones comparable to established antifungal agents, indicating its potential as a natural antifungal agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQXJOXJCGWRD-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.